molecular formula C10H6F4O2 B13053800 6-Fluoro-8-(trifluoromethyl)chroman-4-one

6-Fluoro-8-(trifluoromethyl)chroman-4-one

Cat. No.: B13053800
M. Wt: 234.15 g/mol
InChI Key: ZSBXNIVRVOPGGI-UHFFFAOYSA-N
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Description

6-Fluoro-8-(trifluoromethyl)chroman-4-one is a fluorinated derivative of chroman-4-one, an oxygen-containing heterocyclic compound. Chroman-4-one derivatives are known for their diverse biological activities and are significant in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s chemical stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-(trifluoromethyl)chroman-4-one typically involves the reaction of 2-hydroxyacetophenones with benzaldehydes in the presence of p-toluenesulfonic acid as a catalyst. This one-pot reaction forms the desired chroman-4-one derivative . Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of necessary reagents and maintaining reaction conditions for optimal yield.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-8-(trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones and chromanols, which can exhibit different biological activities.

Scientific Research Applications

6-Fluoro-8-(trifluoromethyl)chroman-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-8-(trifluoromethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms enhance its binding affinity to target proteins, leading to inhibition of viral replication or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-8-(trifluoromethyl)chroman-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C10H6F4O2

Molecular Weight

234.15 g/mol

IUPAC Name

6-fluoro-8-(trifluoromethyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H6F4O2/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4H,1-2H2

InChI Key

ZSBXNIVRVOPGGI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

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